molecular formula C25H26N2O3 B11298368 N-(8-butoxyquinolin-5-yl)-5-ethyl-3-methyl-1-benzofuran-2-carboxamide

N-(8-butoxyquinolin-5-yl)-5-ethyl-3-methyl-1-benzofuran-2-carboxamide

Cat. No.: B11298368
M. Wt: 402.5 g/mol
InChI Key: IMLZGSNNDCMYLD-UHFFFAOYSA-N
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Description

N-(8-butoxyquinolin-5-yl)-5-ethyl-3-methyl-1-benzofuran-2-carboxamide is a complex organic compound that belongs to the class of quinoline derivatives This compound is characterized by its unique structure, which includes a quinoline ring, a benzofuran ring, and various functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(8-butoxyquinolin-5-yl)-5-ethyl-3-methyl-1-benzofuran-2-carboxamide typically involves multiple steps, starting from readily available starting materials. The general synthetic route includes the following steps:

    Formation of the Quinoline Ring: The quinoline ring can be synthesized through the Skraup synthesis, which involves the condensation of aniline with glycerol and sulfuric acid in the presence of an oxidizing agent such as nitrobenzene.

    Introduction of the Butoxy Group: The butoxy group can be introduced through an etherification reaction, where the quinoline derivative is reacted with butyl bromide in the presence of a base such as potassium carbonate.

    Formation of the Benzofuran Ring: The benzofuran ring can be synthesized through the cyclization of a suitable phenol derivative with an aldehyde in the presence of an acid catalyst.

    Coupling of the Quinoline and Benzofuran Rings: The quinoline and benzofuran rings can be coupled through an amide bond formation reaction, where the carboxylic acid group of the benzofuran derivative is reacted with the amine group of the quinoline derivative in the presence of a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC).

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to minimize waste and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

N-(8-butoxyquinolin-5-yl)-5-ethyl-3-methyl-1-benzofuran-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding quinoline N-oxides or benzofuran derivatives.

    Reduction: Reduction of the compound can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride, leading to the formation of reduced quinoline or benzofuran derivatives.

    Substitution: The compound can undergo substitution reactions, where functional groups on the quinoline or benzofuran rings are replaced with other groups. Common reagents for substitution reactions include halogens, alkylating agents, and nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium, chromium trioxide in acetic acid.

    Reduction: Lithium aluminum hydride in dry ether, sodium borohydride in methanol.

    Substitution: Halogens (e.g., bromine, chlorine), alkylating agents (e.g., methyl iodide), nucleophiles (e.g., sodium methoxide).

Major Products Formed

    Oxidation: Quinoline N-oxides, benzofuran derivatives.

    Reduction: Reduced quinoline derivatives, reduced benzofuran derivatives.

    Substitution: Substituted quinoline derivatives, substituted benzofuran derivatives.

Scientific Research Applications

N-(8-butoxyquinolin-5-yl)-5-ethyl-3-methyl-1-benzofuran-2-carboxamide has several scientific research applications, including:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules. It serves as a precursor for the development of new materials and catalysts.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties. It is used in the development of new drugs and therapeutic agents.

    Medicine: The compound is investigated for its potential use in the treatment of various diseases, including infections and cancer. It is also studied for its pharmacokinetic and pharmacodynamic properties.

    Industry: The compound is used in the development of new materials, such as polymers and coatings. It is also used in the production of specialty chemicals and intermediates.

Mechanism of Action

The mechanism of action of N-(8-butoxyquinolin-5-yl)-5-ethyl-3-methyl-1-benzofuran-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects through the following mechanisms:

    Binding to Enzymes: The compound may inhibit the activity of specific enzymes involved in key biological processes, leading to the disruption of cellular functions.

    Interaction with Receptors: The compound may bind to specific receptors on the cell surface or within the cell, modulating signal transduction pathways and cellular responses.

    Interference with DNA/RNA: The compound may interact with DNA or RNA, affecting gene expression and protein synthesis.

Comparison with Similar Compounds

N-(8-butoxyquinolin-5-yl)-5-ethyl-3-methyl-1-benzofuran-2-carboxamide can be compared with other similar compounds, such as:

    N-(8-butoxyquinolin-5-yl)-glycine: This compound has a similar quinoline structure but differs in the presence of a glycine moiety instead of the benzofuran ring.

    1-(8-butoxy-quinolin-5-yl)-3-(4-chloro-phenyl)-thiourea: This compound contains a thiourea group and a chloro-phenyl group, making it structurally different from the benzofuran derivative.

The uniqueness of this compound lies in its specific combination of functional groups and rings, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C25H26N2O3

Molecular Weight

402.5 g/mol

IUPAC Name

N-(8-butoxyquinolin-5-yl)-5-ethyl-3-methyl-1-benzofuran-2-carboxamide

InChI

InChI=1S/C25H26N2O3/c1-4-6-14-29-22-12-10-20(18-8-7-13-26-23(18)22)27-25(28)24-16(3)19-15-17(5-2)9-11-21(19)30-24/h7-13,15H,4-6,14H2,1-3H3,(H,27,28)

InChI Key

IMLZGSNNDCMYLD-UHFFFAOYSA-N

Canonical SMILES

CCCCOC1=C2C(=C(C=C1)NC(=O)C3=C(C4=C(O3)C=CC(=C4)CC)C)C=CC=N2

Origin of Product

United States

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